1-(3,4-Dichlorophenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and its uses .
Synthesis Analysis
The synthesis of a chemical compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or it could involve studying the compound’s reactivity or stability .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral data (IR, NMR, MS, etc.) .Scientific Research Applications
Quantum Chemical Studies on Corrosion Inhibition
Research on thiazole and thiadiazole derivatives, similar in heteroatom content to the queried compound, shows that these molecules exhibit promising corrosion inhibition performance for metals like iron. Quantum chemical parameters and molecular dynamics simulations have been employed to predict their effectiveness, aligning with experimental results. Such studies highlight the potential of the complex compound for applications in material science, particularly in corrosion inhibition (Kaya et al., 2016).
Heterocyclic Compound Synthesis
The synthesis of nitrogen-bridged heterocycles, including derivatives similar to the target compound, showcases the versatility of these molecules in creating novel chemical structures. These processes often involve reactions under mild conditions, leading to compounds with unique properties suitable for further chemical exploration or as intermediates in the synthesis of more complex molecules (Kakehi, Ito, & Fujita, 1995).
Electronic Property Tuning in Heterocyclic Compounds
Studies on cyclopentadienyl analogs with CB2N2 frameworks, resembling the queried compound's structural complexity, demonstrate the ability to tune electronic properties through heterocyclic chemistry. This suggests potential applications in developing new materials for electronic devices, highlighting the importance of heteroatom interactions in modifying electronic characteristics (Ly et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS2/c18-11-5-4-9(6-12(11)19)13(22)7-23-16-15-10-2-1-3-14(10)24-17(15)21-8-20-16/h4-6,8H,1-3,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAUPHZMEDZRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.